molecular formula C8H9ClFN B3263896 [(4-Chloro-3-fluorophenyl)methyl](methyl)amine CAS No. 381236-67-5

[(4-Chloro-3-fluorophenyl)methyl](methyl)amine

Cat. No. B3263896
CAS RN: 381236-67-5
M. Wt: 173.61 g/mol
InChI Key: DCICNBYWFPDIAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Storage Temperature : Keep in a dark place, sealed, and at room temperature .

Synthesis Analysis

The synthesis of this compound involves the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature in a methanolic medium. The resulting product is 2,6-bis(4-chlorophenyl)-3,3-dimethylpiperidin-4-one .


Molecular Structure Analysis

The single-crystal X-ray diffraction data of this compound reveal its crystal structure. It adopts a six-coordinated octahedral geometry, with “O” and “N” donor atoms of the Schiff base ligand coordinating with the metal (II) ions .

Scientific Research Applications

Synthesis and Material Applications

  • Polymer Electrolytes Synthesis : A study by Kim et al. (2011) demonstrated the synthesis of guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes via an activated fluorophenyl-amine reaction. This method offers precise control of cation functionality, facilitating the direct incorporation of guanidinium into stable phenyl rings, which is critical for high-performance polymer electrolytes in energy devices (Kim et al., 2011).

  • Corrosion Inhibition : Boughoues et al. (2020) synthesized four amine derivative compounds, including 2-{[(3-chlorophenyl)amino]methyl}phenol, for corrosion inhibition on mild steel in HCl medium. Their research indicates that the structure of these compounds significantly influences their efficacy as corrosion inhibitors, with certain derivatives providing up to 92.56% inhibition efficiency (Boughoues et al., 2020).

Synthetic Chemistry and Drug Development

  • Drug Intermediate Synthesis : Zhang et al. (2019) reported a rapid and efficient synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, an important intermediate for anticancer drugs. This synthesis underscores the relevance of fluorophenyl derivatives in the development of pharmaceuticals (Zhang et al., 2019).

  • Antimicrobial Activity : Novel triazole derivatives, including 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one, were synthesized and found to possess significant antimicrobial activities. This finding highlights the potential of fluorophenyl compounds in creating effective antimicrobial agents (Bektaş et al., 2007).

Safety and Hazards

  • Safety Information : Keep away from skin, eyes, and ingestion. Handle with care .

properties

IUPAC Name

1-(4-chloro-3-fluorophenyl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN/c1-11-5-6-2-3-7(9)8(10)4-6/h2-4,11H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCICNBYWFPDIAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=C(C=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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